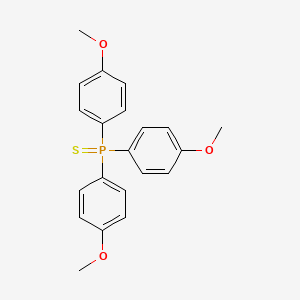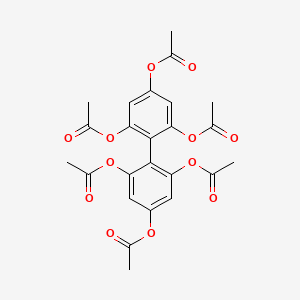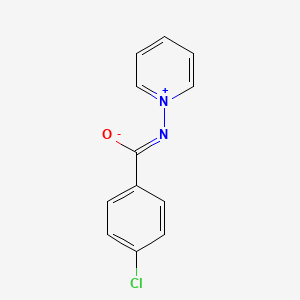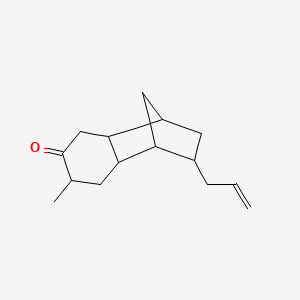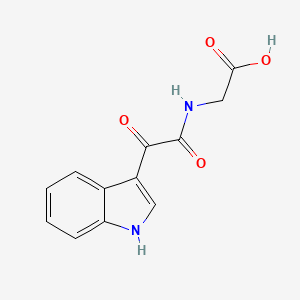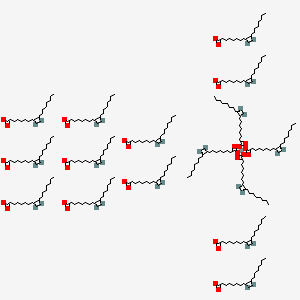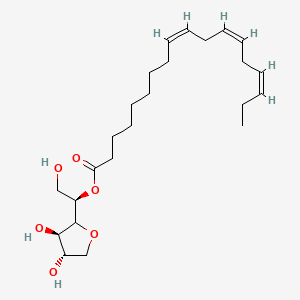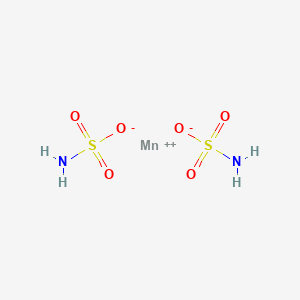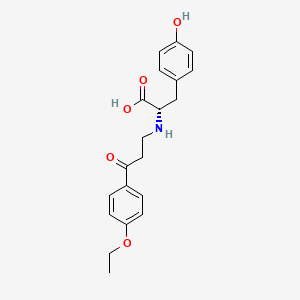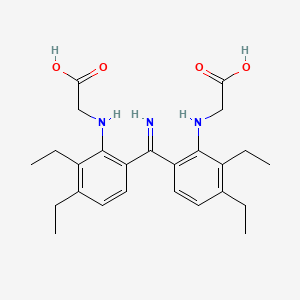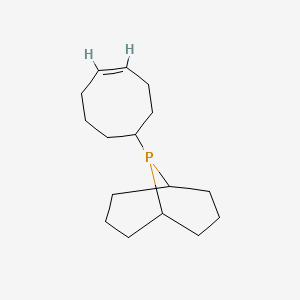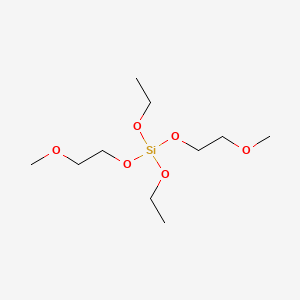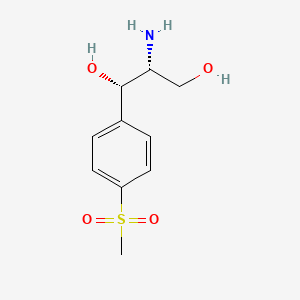
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane is a chemical compound with the molecular formula C22H44O3Si.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane typically involves the reaction of methoxymethylsilane with 1,1,5-trimethyl-6-heptenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the methoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include silanols, reduced silane derivatives, and substituted silane compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biocompatible materials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are mediated by the silane group’s ability to form strong covalent bonds with other elements, such as oxygen and carbon .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane include:
- Methoxymethylsilane
- 1,1,5-Trimethyl-6-heptenol
- Other organosilicon compounds with similar structural features .
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability .
Properties
CAS No. |
83817-69-0 |
|---|---|
Molecular Formula |
C22H44O3Si |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
bis(2,6-dimethyloct-7-en-2-yloxy)-methoxy-methylsilane |
InChI |
InChI=1S/C22H44O3Si/c1-11-19(3)15-13-17-21(5,6)24-26(10,23-9)25-22(7,8)18-14-16-20(4)12-2/h11-12,19-20H,1-2,13-18H2,3-10H3 |
InChI Key |
WSYZQXAOCFIXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O[Si](C)(OC)OC(C)(C)CCCC(C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


